molecular formula C15H23ClN2O2 B6219025 tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride CAS No. 2758003-21-1

tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride

Cat. No.: B6219025
CAS No.: 2758003-21-1
M. Wt: 298.8
InChI Key:
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Description

tert-Butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an indane moiety, and a carbamate functional group

Preparation Methods

The synthesis of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Formation of the Indane Moiety: The indane structure is synthesized through a series of reactions, including cyclization and reduction.

    Coupling Reaction: The Boc-protected amine is coupled with the indane moiety using a suitable coupling reagent.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment for large-scale production .

Chemical Reactions Analysis

tert-Butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its carbamate and indane moieties .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamate hydrochloride include:

The uniqueness of this compound lies in its indane moiety, which imparts distinct chemical and biological properties compared to other carbamate derivatives.

Properties

CAS No.

2758003-21-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.8

Purity

95

Origin of Product

United States

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